molecular formula C24H14Cl2F3NO6S2 B2622266 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate CAS No. 338407-47-9

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B2622266
CAS No.: 338407-47-9
M. Wt: 604.39
InChI Key: UHDVCYFEKFLHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the key intermediates. The initial step often includes the chlorination and sulfonation of benzene derivatives. These intermediates then undergo further reactions such as nucleophilic substitution, coupling reactions, and other specific organic synthesis techniques to assemble the final product. The reaction conditions may vary, but generally, they include controlled temperatures, specific solvents (like dichloromethane or ethanol), and catalysts (such as palladium or copper complexes).

Industrial Production Methods

Industrial production of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate leverages scalable techniques. The process might involve the use of continuous flow reactors to enhance reaction efficiency and product yield. Moreover, advanced purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions, typically using agents such as lithium aluminium hydride, can modify its structure and properties.

  • Substitution: : The presence of multiple functional groups makes it susceptible to various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: : Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) are often involved in substitution reactions.

Major Products

The major products from these reactions depend on the specific pathways. For example, oxidation might yield sulfone derivatives, while reduction might produce different aryl and sulfonate structures.

Scientific Research Applications

In Chemistry

The compound is used as a building block in organic synthesis due to its versatile functional groups. It serves as an intermediate in the preparation of more complex molecules and materials.

In Biology and Medicine

Researchers explore its potential as a pharmaceutical intermediate, given its diverse biological activity. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.

In Industry

The compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate exerts its effects is largely determined by its interaction with molecular targets. These targets include enzymes and receptors that can be modulated by its functional groups. For instance, the sulfonate and chloride groups might interact with cellular proteins, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate

  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methylbenzenesulfonate

  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-nitrobenzenesulfonate

Highlighting Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl and pyridinyl rings, combined with the trifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications where these properties are crucial, such as in the development of new drugs and materials.

There you have it! Everything you need to know about 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate. Got any more chemistry queries?

Properties

IUPAC Name

[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2F3NO6S2/c25-16-6-9-19(10-7-16)38(33,34)36-21-11-8-17(13-22(21)37(31,32)18-4-2-1-3-5-18)35-23-20(26)12-15(14-30-23)24(27,28)29/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVCYFEKFLHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.